molecular formula C9H9NO B1257431 1-Methyl-1H-indol-4-OL CAS No. 7556-37-8

1-Methyl-1H-indol-4-OL

Cat. No.: B1257431
CAS No.: 7556-37-8
M. Wt: 147.17 g/mol
InChI Key: WSMJTXVQAZYLAV-UHFFFAOYSA-N
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Description

1-Methyl-1H-indol-4-OL is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties

Mechanism of Action

Target of Action

1-Methyl-1H-indol-4-OL, like other indole derivatives, plays a significant role in cell biology . Indole derivatives are known to bind with high affinity to multiple receptors , making them biologically active compounds useful in the treatment of various disorders .

Mode of Action

Indole derivatives are known to interact with their targets, causing various changes in cellular processes . These interactions can lead to a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives, including this compound, are produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . Indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants .

Pharmacokinetics

The pharmacokinetics of indole derivatives are generally influenced by their chemical structure and the presence of functional groups .

Result of Action

Indole derivatives are known to have diverse biological activities and therapeutic possibilities . For example, certain indole derivatives have been found to have inhibitory activity against influenza A .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors can include the presence of other compounds, pH levels, temperature, and the specific characteristics of the biological system in which the compound is acting .

Biochemical Analysis

Biochemical Properties

1-Methyl-1H-indol-4-OL plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to bind with high affinity to multiple receptors, which helps in developing new useful derivatives . These interactions often involve hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to the compound’s stability and activity in biological systems.

Cellular Effects

This compound influences various types of cells and cellular processes. It has been reported to exhibit neuroprotective effects, improve depression-like behavior, and cognitive impairment in mice . The compound affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been shown to inhibit the activity of certain enzymes, leading to changes in metabolic flux and metabolite levels .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Indole derivatives, including this compound, are known to interact with nuclear receptors, regulate intestinal hormones, and affect the biological effects of bacteria as signaling molecules . These interactions help maintain intestinal homeostasis and impact liver metabolism and the immune response.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Indole derivatives have been shown to exhibit various biological activities over extended periods, including antiviral, anti-inflammatory, and anticancer properties . The stability of this compound in different experimental conditions can affect its efficacy and potency in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that indole derivatives exhibit threshold effects, where low doses may have beneficial effects, while high doses can lead to toxic or adverse effects . For example, certain indole derivatives have been reported to show inhibitory activity against influenza A with specific inhibitory concentration values . The dosage-dependent effects of this compound need to be carefully evaluated to determine its therapeutic potential and safety profile.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that catalyze its conversion into various metabolites. For instance, indole derivatives are metabolized by cytochrome P450 enzymes, leading to the formation of multiple metabolites . These metabolic pathways play a crucial role in determining the compound’s bioavailability, efficacy, and potential side effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can influence the compound’s localization and accumulation in specific tissues, affecting its overall efficacy and safety.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

The synthesis of 1-Methyl-1H-indol-4-OL can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone under acidic conditions to form the indole ring . Another approach is the multicomponent reaction involving 5,5-dimethyl-3-(arylamino)cyclohex-2-enones with phenylglyoxal monohydrate and substituted anilines in water at room temperature . Industrial production methods often utilize these synthetic routes, optimizing reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

1-Methyl-1H-indol-4-OL undergoes various chemical reactions, including:

Major products formed from these reactions include various substituted indoles and their derivatives, which can have significant biological activities.

Scientific Research Applications

1-Methyl-1H-indol-4-OL has a wide range of applications in scientific research:

Comparison with Similar Compounds

1-Methyl-1H-indol-4-OL can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

1-methylindol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-10-6-5-7-8(10)3-2-4-9(7)11/h2-6,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSMJTXVQAZYLAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50578648
Record name 1-Methyl-1H-indol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50578648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7556-37-8
Record name 4-Hydroxy-N-methylindole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7556-37-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-1H-indol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50578648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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